5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethoxy group: This step involves the ethylation of a phenolic precursor using ethyl iodide or a similar reagent.
Coupling with the carboxamide group: The final step involves the coupling of the oxazole derivative with an amine to form the carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylphenyl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, such as:
5-(4-methoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activities.
5-(4-chlorophenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide:
5-(4-nitrophenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide: The nitro group introduces different electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-9-7-14(8-10-16)18-12-17(21-24-18)19(22)20-15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
VLGFANZKRHHNBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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